HC Toxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo[D-Ala-Ala-D-Pro-Asu(Unk)] is a cyclic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of a sequence of amino acids, including D-alanine, alanine, D-proline, and an unusual amino acid residue denoted as Asu(Unk). The cyclic nature of this peptide imparts stability and distinct biochemical properties, making it a subject of study in medicinal chemistry, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HC Toxin typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. After the linear peptide chain is assembled, cyclization is achieved through the formation of an amide bond between the terminal amino and carboxyl groups. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation of SPPS allows for efficient and reproducible synthesis of peptides, making it suitable for industrial applications. Additionally, advancements in purification techniques, such as preparative HPLC, enable the production of high-purity cyclic peptides on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Cyclo[D-Ala-Ala-D-Pro-Asu(Unk)] can undergo various chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation, particularly at the proline residue, leading to the formation of hydroxyproline derivatives.
Reduction: Reduction reactions can target specific functional groups within the peptide, such as disulfide bonds if present.
Substitution: Substitution reactions may involve the replacement of specific amino acid residues with other functional groups or amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions to achieve selective oxidation.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce disulfide bonds.
Substitution: Amino acid substitution can be achieved using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the proline residue may yield hydroxyproline derivatives, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Cyclo[D-Ala-Ala-D-Pro-Asu(Unk)] has a wide range of scientific research applications, including:
Chemistry: The compound serves as a model for studying peptide cyclization and stability, as well as for developing new synthetic methodologies.
Biology: It is used to investigate protein-protein interactions, enzyme inhibition, and receptor binding due to its cyclic structure and stability.
Medicine: Cyclo[D-Ala-Ala-D-Pro-Asu(Unk)] has potential therapeutic applications, including as an anticancer agent, antimicrobial peptide, and enzyme inhibitor.
Industry: The compound is utilized in the development of novel biomaterials, drug delivery systems, and as a scaffold for designing new bioactive molecules.
Mechanism of Action
The mechanism of action of HC Toxin involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The cyclic structure enhances its binding affinity and stability, allowing it to modulate the activity of its targets effectively. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. Additionally, the compound’s ability to disrupt protein-protein interactions can influence various cellular pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Cyclo[D-Ala-Ala-D-Pro-Asu(Unk)] can be compared with other cyclic peptides, such as:
Cyclo(Ala-Pro): Known for its anticancer properties and toxicity to cancer cells like A549, HCT-116, and HepG2.
Cyclo(His-Pro): A metabolite of thyrotropin-releasing hormone with roles in neuromodulation and endocrine regulation.
Cyclo(Asp-Phe):
Properties
IUPAC Name |
(3S,6R,9S,12R)-3,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O6/c1-12-18(27)23-13(2)21(30)25-10-6-8-15(25)20(29)24-14(19(28)22-12)7-4-3-5-9-16(26)17-11-31-17/h12-15,17H,3-11H2,1-2H3,(H,22,28)(H,23,27)(H,24,29)/t12-,13+,14+,15-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKBTCSWQYZOOK-HNLJFRNMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)[C@@H]3CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.